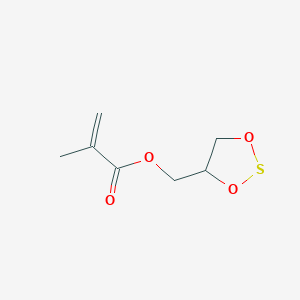
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate is an organic compound that features a unique combination of a dioxathiolane ring and a methylprop-2-enoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a dioxathiolane derivative with a methylprop-2-enoate precursor. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. For instance, the reaction might be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings.
化学反応の分析
Types of Reactions
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or reagent in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a potential candidate for drug development.
Industry: In materials science, the compound can be used to create polymers or other advanced materials with specific properties.
作用機序
The mechanism of action of (1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The dioxathiolane ring and methylprop-2-enoate moiety can participate in various chemical interactions, such as hydrogen bonding, covalent bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(1,3,2-Dioxaborolan-2-yl)methyl 2-methylprop-2-enoate: This compound features a dioxaborolane ring instead of a dioxathiolane ring, offering different chemical reactivity and applications.
(1,3-Dioxolan-2-yl)methyl 2-methylprop-2-enoate: The dioxolane ring in this compound provides a different set of chemical properties compared to the dioxathiolane ring.
Uniqueness
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the dioxathiolane ring, which imparts distinct chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring structure can lead to unique interactions with other molecules, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
78350-06-8 |
|---|---|
分子式 |
C7H10O4S |
分子量 |
190.22 g/mol |
IUPAC名 |
1,3,2-dioxathiolan-4-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O4S/c1-5(2)7(8)9-3-6-4-10-12-11-6/h6H,1,3-4H2,2H3 |
InChIキー |
OAAZZKUUYRJAPU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC1COSO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


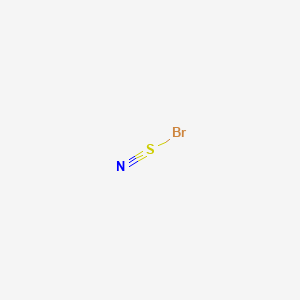
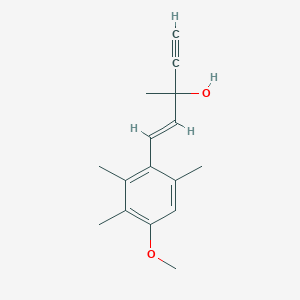
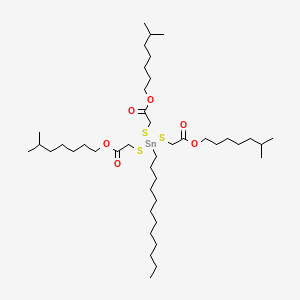
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
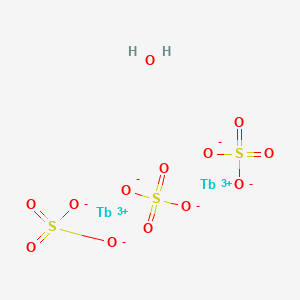
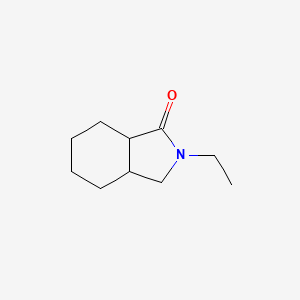
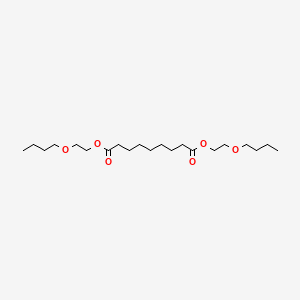
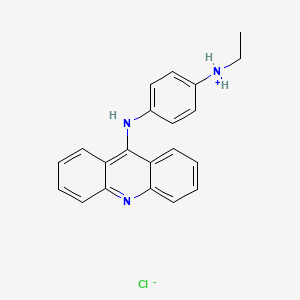
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
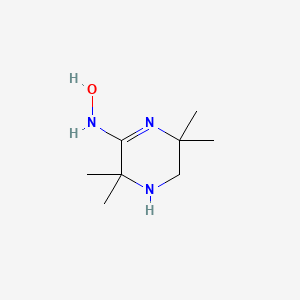
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

